molecular formula C10H6ClN3O3 B1315804 4-Chloro-6-(4-nitrophenoxy)pyrimidine CAS No. 124041-03-8

4-Chloro-6-(4-nitrophenoxy)pyrimidine

Cat. No. B1315804
Key on ui cas rn: 124041-03-8
M. Wt: 251.62 g/mol
InChI Key: TZXIWIUCQFFQDT-UHFFFAOYSA-N
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Patent
US08372981B2

Procedure details

Palladium hydroxide (20 mg) was added to solution of 6-chloro-4-(4-nitrophenoxy)pyrimidine (300 mg) in an ethyl acetate (10 ml)-methanol (10 ml) mixed solvent, and the mixture was stirred for 13 hours at room temperature under a hydrogen atmosphere at normal pressure. The reaction solution was filtered, the filtrate was concentrated, and the residue was passed through NH silica gel (Fuji Silicia Chemical). Elution was performed with a solvent (ethyl acetate:hexane=1:2) to obtain 70 mg of 4-(4-aminophenoxy)pyrimidine. The title compound (107 mg) was obtained from the obtained 4-(4-aminophenoxy)pyrimidine (70 mg) and 4-methoxyphenyl isocyanate, in the same manner as Example 10.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([O:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[CH:3]=1.C(OCC)(=O)C>[OH-].[Pd+2].[OH-].CO>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:4]2[CH:3]=[CH:2][N:7]=[CH:6][N:5]=2)=[CH:10][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
20 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 13 hours at room temperature under a hydrogen atmosphere at normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed solvent
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
WASH
Type
WASH
Details
Elution

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
NC1=CC=C(OC2=NC=NC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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